molecular formula C30H21B B3056198 Trinaphthalen-1-ylborane CAS No. 6962-78-3

Trinaphthalen-1-ylborane

Cat. No.: B3056198
CAS No.: 6962-78-3
M. Wt: 392.3 g/mol
InChI Key: PWPBSVUEGFJXIN-UHFFFAOYSA-N
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Description

Trinaphthalen-1-ylborane is an organoboron compound characterized by three naphthalene rings attached to a central boron atom This compound belongs to the class of triarylboranes, which have been extensively studied for their unique electronic and optical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trinaphthalen-1-ylborane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with boron trihalides such as boron trichloride or boron tribromide. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of boron trihalides. The general reaction scheme is as follows:

3C10H7Li+BCl3(C10H7)3B+3LiCl3 \text{C}_{10}\text{H}_7\text{Li} + \text{BCl}_3 \rightarrow (\text{C}_{10}\text{H}_7)_3\text{B} + 3 \text{LiCl} 3C10​H7​Li+BCl3​→(C10​H7​)3​B+3LiCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Trinaphthalen-1-ylborane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert this compound to borohydrides.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Trinaphthalen-1-ylboronic acid.

    Reduction: Trinaphthalen-1-ylborohydride.

    Substitution: Various substituted trinaphthalen-1-ylboranes depending on the electrophile used.

Scientific Research Applications

Trinaphthalen-1-ylborane has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a bioimaging agent due to its fluorescent properties.

    Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of trinaphthalen-1-ylborane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The compound’s unique electronic structure, with an empty p-orbital on the boron atom, allows it to participate in a range of molecular interactions and pathways.

Comparison with Similar Compounds

    Triphenylborane: Similar structure but with phenyl groups instead of naphthalene rings.

    Tris(2-naphthyl)borane: Similar but with naphthalene rings in different positions.

    Tris(4-biphenyl)borane: Contains biphenyl groups instead of naphthalene.

Uniqueness: Trinaphthalen-1-ylborane is unique due to the presence of three naphthalene rings, which impart distinct electronic and optical properties. This makes it particularly useful in applications requiring strong fluorescence and high electron affinity.

Properties

IUPAC Name

trinaphthalen-1-ylborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21B/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBSVUEGFJXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(C3=CC=CC4=CC=CC=C34)C5=CC=CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21B
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288074
Record name trinaphthalen-1-ylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-78-3
Record name NSC54017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trinaphthalen-1-ylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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